molecular formula C13H17N3O3S2 B2859090 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1171567-07-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2859090
CAS RN: 1171567-07-9
M. Wt: 327.42
InChI Key: UNHWGFRXVDOTEI-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DMBSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Studies on analogues structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide have focused on their potential as inhibitors of PI3Kα and mTOR, pivotal enzymes in cell growth and metabolism pathways. The modification of the benzothiazole ring in these compounds has been explored to enhance metabolic stability, thereby improving their pharmacokinetic profiles for therapeutic purposes (Stec et al., 2011).

Carbonic Anhydrase Inhibitors

Related thiazolylsulfonamide derivatives have been synthesized and investigated as inhibitors of carbonic anhydrase isoforms, which play crucial roles in various physiological processes, including respiration, acid-base balance, and ion transport. These compounds exhibit low nanomolar inhibition constants against several human carbonic anhydrase isoforms, suggesting their potential in treating conditions like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).

Anticancer Activities

The synthesis and evaluation of thiazol-2-yl acetamide derivatives for their anticancer activities have been a significant area of research. Certain derivatives have shown promising anticancer activity against a panel of human tumor cell lines, particularly melanoma, through in vitro studies. These findings highlight the potential of thiazole-based sulfonamides in developing new anticancer agents (Duran & Demirayak, 2012).

Antimicrobial Agents

Research on novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety has aimed at developing potent antimicrobial agents. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogenic microorganisms. The study underscores the therapeutic potential of sulfonamide-incorporating heterocyclic compounds in addressing antimicrobial resistance (Darwish et al., 2014).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-8-5-6-9(2)12-11(8)15-13(20-12)14-10(17)7-16(3)21(4,18)19/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHWGFRXVDOTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

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